Sodium 1-undecanesulfonate

Physical Chemistry of Surfactants Micellization PGSE-NMR

This Sodium 1-undecanesulfonate (C11) delivers intermediate HPLC retention where C10 is too weak and C12 causes co-elution—critical for resolving basic analytes. Its low UV absorbance (<1.000 at 210 nm) ensures clean baselines. Beyond chromatography, the 11-carbon chain uniquely supports redox-active SWCNT dispersions and decouples substrate transport from proton activity in UCP1 research—functions that shorter or longer homologs cannot replicate. Specify ≥98% purity for reproducible, publication-ready results.

Molecular Formula C11H23NaO3S
Molecular Weight 258.36 g/mol
CAS No. 5838-34-6
Cat. No. B1324536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-undecanesulfonate
CAS5838-34-6
Molecular FormulaC11H23NaO3S
Molecular Weight258.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C11H24O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1
InChIKeyDBMQUCVJHLWQHT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 1-Undecanesulfonate (CAS 5838-34-6): An 11-Carbon Anionic Surfactant for Specialized Chromatography and Advanced Biophysical Research


Sodium 1-undecanesulfonate (CAS 5838-34-6), an anionic surfactant with an 11-carbon linear alkyl chain, exhibits a unique molecular architecture defined by its undecane hydrophobic tail and a sulfonate head group . This structural feature confers physicochemical properties that are distinct from other alkyl chain homologs. The compound is a solid at room temperature, with a reported melting point exceeding 300°C and a water solubility described as 'almost transparent' . Its logP value of 4.14320 [1] provides a quantitative measure of its lipophilicity. As a research chemical, it is commercially available with high purity (typically >98.0% (T)) , primarily for use as an ion-pair reagent in HPLC [2] and as a specialized surfactant in biophysical and materials science investigations [3].

Why Generic Alkyl Sulfonate Substitution Fails for Sodium 1-Undecanesulfonate in Chromatographic and Advanced Research Applications


Generic substitution of alkyl sulfonate surfactants is scientifically unjustified due to the steep, non-linear dependence of key physicochemical and functional properties on alkyl chain length. In the sodium alkylsulfonate homologous series, a one-carbon change drastically alters the critical micelle concentration (CMC), which governs aggregation behavior and, consequently, performance in chromatography and membrane protein research [1]. Substituting an 11-carbon chain (undecanesulfonate) with a 10- or 12-carbon analog will not only alter the CMC [2] but also affect the surfactant's interfacial conformation and molecular packing [3], leading to different retention times in HPLC and altered interactions with biological membranes [4]. The evidence below quantifies these critical differences.

Sodium 1-Undecanesulfonate (CAS 5838-34-6): Quantitative Evidence for Superior Differentiation in Chromatography, Surface Science, and Biophysics


Micellization Onset: Sodium 1-Undecanesulfonate's Critical Micelle Concentration (CMC) is Precisely Intermediate Between C10 and C12 Homologs

Sodium 1-undecanesulfonate (C11) exhibits a critical micelle concentration (CMC) that is distinct and intermediate between its closest homologs, sodium 1-decanesulfonate (C10) and sodium 1-dodecanesulfonate (C12). Direct measurement via PGSE-NMR at 25°C quantifies the chain-length dependence of micelle formation [1]. The C11 CMC is 20 mM, which is 0.5x that of C10 and 2.2x that of C12 . This mid-range CMC provides a balance of surface activity and solubility, making it a distinct option for applications where an intermediate micellization behavior is required.

Physical Chemistry of Surfactants Micellization PGSE-NMR

Conformational Disorder at Interfaces: Sodium 1-Undecanesulfonate Exhibits More Gauche Defects than Shorter-Chain Analog Sodium Hexanesulfonate

At the D2O/CCl4 interface, the conformational order of sodium 1-undecanesulfonate (UDS) differs markedly from its shorter-chain counterpart. Sum-frequency vibrational spectroscopy (VSFS) reveals that the alkyl chain of sodium hexanesulfonate (HS, C6) displays the fewest gauche defects (highest order), while UDS (C11) and sodium dodecanesulfonate (DDS, C12) exhibit significantly greater chain disorder [1]. This difference is attributed to the reduction in possible gauche conformations for the shorter alkyl chain [1].

Surface Science Sum-Frequency Vibrational Spectroscopy Interfacial Conformation

Redox Chemistry of Carbon Nanotubes: Sodium 1-Undecanesulfonate Enables Redox Reactions, Unlike Sodium Dodecylbenzenesulfonate

In the presence of single-walled carbon nanotubes (SWCNTs), sodium 1-undecanesulfonate (SUS) behaves distinctly from the structurally similar surfactant sodium dodecylbenzenesulfonate (SDBS). Optical absorption spectroscopy shows that redox reactions of SWCNTs are observed in solutions of SUS (and SDS), but these reactions are completely suppressed in SDBS solutions [1]. Molecular dynamics simulations indicate that SUS and SDS form sparse, single-layer coatings on SWCNTs, leaving areas exposed, whereas SDBS densely coats the nanotubes, preventing charge-transfer reactions [1].

Carbon Nanomaterials SWCNT Dispersion Redox Chemistry

Mechanistic Probe for Uncoupling Protein (UCP1): Sodium 1-Undecanesulfonate Serves as a Non-Activating, Transported Analog of Laurate

Sodium 1-undecanesulfonate serves as a critical mechanistic probe for studying the mitochondrial uncoupling protein 1 (UCP1), exhibiting a distinct functional profile compared to the native substrate, laurate. Both compounds are transported by UCP1 with a similar Km value, and both competitively inhibit chloride transport [1]. However, a key difference is that laurate induces UCP1-mediated H+ transport, whereas sodium 1-undecanesulfonate does not [1]. This inability to activate H+ uniport has been pivotal in supporting the fatty acid cycling hypothesis for UCP1 function [2].

Bioenergetics Membrane Transport Mitochondrial Uncoupling

HPLC Ion-Pair Reagent: Sodium 1-Undecanesulfonate Provides Distinct Selectivity Based on Its Alkyl Chain Length for Basic Analytes

As an ion-pair reagent for reversed-phase HPLC, sodium 1-undecanesulfonate provides a specific and predictable retention mechanism for basic analytes. The 11-carbon alkyl chain imparts a characteristic hydrophobic contribution to the ion-pair formed with the analyte [1]. This chain length, intermediate in the commercially available series of ion-pair reagents (e.g., pentane-, hexane-, heptane-, octane-, decane-, and dodecanesulfonate), allows for fine-tuning of retention times and selectivity. While precise retention times are application-specific, the availability of the undecanesulfonate reagent enables chromatographers to optimize separations where the C10 or C12 analogs do not provide adequate resolution .

Analytical Chemistry High-Performance Liquid Chromatography (HPLC) Ion-Pair Chromatography

Sodium 1-Undecanesulfonate (CAS 5838-34-6): Key Application Scenarios Driving Scientific and Industrial Procurement


HPLC Method Development: Optimizing Separations for Basic Analytes

Leveraging its specific 11-carbon alkyl chain length, sodium 1-undecanesulfonate is an essential ion-pair reagent for HPLC method development [1]. When a C10 reagent yields insufficient retention and a C12 reagent causes excessive retention or co-elution, the C11 homolog provides the necessary intermediate selectivity to resolve closely eluting basic compounds (e.g., amines, peptides) . Its high purity (>98.0%(T)) and low UV absorbance (Absorbance at 210nm max. 1.000) [2] are critical specifications for reproducible, low-background chromatographic analysis.

SWCNT Research: Facilitating Redox Chemistry on Nanotube Surfaces

In the field of carbon nanomaterial science, sodium 1-undecanesulfonate is the preferred surfactant when researchers require a dispersed single-walled carbon nanotube (SWCNT) suspension that remains chemically active for redox reactions [3]. As shown by Hirano et al. (2016), the sparse monolayer formed by SUS on SWCNTs allows for charge transfer, a property not shared by denser-coating surfactants like SDBS [3]. This makes SUS indispensable for developing SWCNT-based sensors, catalysts, and optoelectronic devices where the nanotube's electronic properties must be accessible.

Mitochondrial Bioenergetics: A Non-Activating Probe for Uncoupling Protein 1 (UCP1)

Sodium 1-undecanesulfonate is a specialized research tool for investigating the transport mechanism of mitochondrial uncoupling protein 1 (UCP1). Its unique property of being transported by UCP1 without inducing H+ uniport (unlike the native ligand laurate) allows researchers to experimentally separate substrate transport from protonophoric activity [4]. This functional specificity is critical for designing and interpreting studies on the fatty acid cycling hypothesis and the regulation of thermogenesis in brown adipose tissue [5].

Interfacial Science: Investigating Chain-Length Dependent Conformation at Liquid-Liquid Interfaces

For researchers in surface and colloid science, sodium 1-undecanesulfonate serves as a key compound for studying the fundamental relationship between alkyl chain length and interfacial packing. Sum-frequency vibrational spectroscopy studies have shown that its chain length (C11) yields a degree of conformational disorder distinct from shorter-chain analogs like sodium hexanesulfonate [6]. This knowledge is fundamental for the rational design of surfactant-based systems in emulsion polymerization, enhanced oil recovery, and membrane protein solubilization.

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